molecular formula C7H3BrCl2O3S B14526810 6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione CAS No. 62574-69-0

6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione

Cat. No.: B14526810
CAS No.: 62574-69-0
M. Wt: 317.97 g/mol
InChI Key: KRFYOWQPIXSKNR-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is a synthetic organic compound that belongs to the class of benzoxathioles. These compounds are characterized by the presence of a benzene ring fused to a thiophene ring, with various substituents attached. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Properties

CAS No.

62574-69-0

Molecular Formula

C7H3BrCl2O3S

Molecular Weight

317.97 g/mol

IUPAC Name

6-bromo-3,3-dichloro-2,1λ6-benzoxathiole 1,1-dioxide

InChI

InChI=1S/C7H3BrCl2O3S/c8-4-1-2-5-6(3-4)14(11,12)13-7(5,9)10/h1-3H

InChI Key

KRFYOWQPIXSKNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)OC2(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative and a thiophene derivative.

    Chlorination: The chlorine atoms are introduced through a chlorination reaction using chlorine gas or a chlorinating agent such as thionyl chloride.

    Cyclization: The benzene and thiophene rings are fused together through a cyclization reaction, often involving a catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione may involve large-scale bromination and chlorination processes, followed by cyclization in a controlled environment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the structure may play a role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,1lambda~6~-benzoxathiole-1,1(3H)-dione: Lacks the chlorine atoms, leading to different reactivity and applications.

    3,3-Dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione: Lacks the bromine atom, resulting in different chemical properties.

    6-Chloro-3,3-dibromo-2,1lambda~6~-benzoxathiole-1,1(3H)-dione:

Uniqueness

6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is unique due to the specific combination of bromine and chlorine atoms in its structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.

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